molecular formula C25H27NO4S B11127174 7-Methyl-1-[4-(methylsulfanyl)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Methyl-1-[4-(methylsulfanyl)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11127174
M. Wt: 437.6 g/mol
InChI Key: AHTBHIBBFDTPNO-UHFFFAOYSA-N
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Description

7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by their sequential coupling and cyclization. Common reagents used in these reactions include methylsulfanylphenyl derivatives, propan-2-yloxypropyl groups, and chromeno[2,3-c]pyrrole frameworks. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic ring or the chromeno[2,3-c]pyrrole core, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, the compound’s potential as a bioactive molecule is investigated. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.

Medicine: In medicinal chemistry, the compound is evaluated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 1-ETHYNYL-4-(METHYLSULFANYL)BENZENE
  • 2-METHYL-1-(4-METHYLTHIOPHENYL)-2-MORPHOLINOPROPAN-1-ONE
  • 2-METHYL-4’-(METHYLTHIO)-2-MORPHOLINO-PROPIOPHENONE

Comparison: Compared to these similar compounds, 7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[3-(PROPAN-2-YLOXY)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique chromeno[2,3-c]pyrrole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential bioactivity further highlight its uniqueness.

Properties

Molecular Formula

C25H27NO4S

Molecular Weight

437.6 g/mol

IUPAC Name

7-methyl-1-(4-methylsulfanylphenyl)-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H27NO4S/c1-15(2)29-13-5-12-26-22(17-7-9-18(31-4)10-8-17)21-23(27)19-14-16(3)6-11-20(19)30-24(21)25(26)28/h6-11,14-15,22H,5,12-13H2,1-4H3

InChI Key

AHTBHIBBFDTPNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC=C(C=C4)SC

Origin of Product

United States

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